4-(2-Fluoroethoxy)indoline
Overview
Description
“4-(2-Fluoroethoxy)indoline” is an organic chemical compound of great interest due to its varied properties and potential for use in scientific research and industry. It’s based on the structure of indoline, an aromatic heterocyclic organic compound with the chemical formulation C8H9N .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The TPA and 4-(2,2diphenylethenyl)phenyl substituent indoline groups are effective chromophores in intramolecular charge transfer (IMCT), and they play an important role in sensitization of dye-sensitized solar cells (DSCs) .Chemical Reactions Analysis
Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .Physical and Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Scientific Research Applications
Multigram Synthesis and Catalysis
One study focused on the synthesis of chiral substituted indolines using a copper-catalyzed alkene aminooxygenation process. This method achieved high enantioselectivity and efficiency, highlighting the potential of fluoroethoxy substituted indolines in synthetic chemistry and catalysis (Sequeira, Bovino, Chipre, & Chemler, 2012).
Anticancer Activity
Another significant application is in the development of anticancer agents. Rh(III)-catalyzed C-H functionalization of indolines has been explored for synthesizing C7-amidated indolines, which have shown potent anticancer activity. This suggests potential therapeutic applications of fluoroethoxy substituted indolines in cancer treatment (Jeon et al., 2016).
Radiolabeling and Imaging
Research has also been conducted on the syntheses and radiofluorination of derivatives of 5-cyano-indole for selective ligands for the dopamine D4 receptor. This work indicates the utility of fluoroethoxy substituted indolines in developing radioligands for positron emission tomography (PET) imaging, particularly in neuroscience research (Tietze et al., 2006).
Beta-Amyloid Plaque Imaging
Another application includes the synthesis of phenylacetylene derivatives targeting beta-amyloid plaques for Alzheimer's disease diagnosis. The fluoroethoxy component plays a crucial role in the affinity and selectivity of these compounds for beta-amyloid plaques, demonstrating the compound's potential in neuroimaging and Alzheimer's research (Qu et al., 2008).
HIV-1 Attachment Inhibition
Indole derivatives, including those with fluoroethoxy groups, have been investigated for their ability to interfere with the HIV surface protein gp120 and the host cell receptor CD4. Such studies underline the potential of fluoroethoxy substituted indolines in antiviral therapy (Wang et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-(2-fluoroethoxy)indoline, have been found to bind with high affinity to multiple biological receptors . These receptors play crucial roles in various biological processes, including those related to cancer and other diseases .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain proteins, leading to anticancer effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
It is known that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the chemical environment, including factors such as temperature and ph, can influence the action of chemical compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-Fluoroethoxy)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with N-methyl-D-aspartic acid receptors, which are crucial for synaptic plasticity and memory function . Additionally, this compound exhibits antioxidant properties, protecting cells from oxidative stress-induced damage .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to enhance cell survival rates under conditions of oxidative stress . It also affects the secretion of inflammatory cytokines, thereby modulating the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as N-methyl-D-aspartic acid receptors, leading to the inhibition or activation of these targets . This binding interaction can result in changes in gene expression, ultimately influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, affecting its potency and cellular impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, enhancing cell survival and reducing inflammation . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-(2-fluoroethoxy)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-3,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVBFHOKGKLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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